molecular formula C21H24N4O B2367796 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one CAS No. 2319632-52-3

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B2367796
CAS No.: 2319632-52-3
M. Wt: 348.45
InChI Key: MXXRPMUVAFYXLF-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C21H24N4O and its molecular weight is 348.45. The purity is usually 95%.
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Scientific Research Applications

Stereochemical Synthesis and Analysis

  • The compound has been utilized in the stereoselective synthesis of active metabolites of potent kinase inhibitors, highlighting its importance in medicinal chemistry. Chen et al. (2010) detailed the stereospecific synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, which involved the manipulation of stereochemistry using this compound (Chen et al., 2010).

Cycloaddition Reactions

  • It has been employed in the study of cycloaddition reactions, contributing to the understanding of stereo- and regiochemistry in organic synthesis. Rombouts et al. (2001) used similar compounds in cycloaddition reactions to understand the formation of certain bicyclic structures (Rombouts et al., 2001).

Peptide Synthesis

  • This compound is instrumental in peptide synthesis, as demonstrated by Suter et al. (2000), who synthesized methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons, using a similar compound (Suter et al., 2000).

Synthesis and Structural Analysis

  • Kukuljan et al. (2016) reported on the synthesis and structural analysis of derivatives, highlighting its role in the development of novel organic compounds with potential applications in various fields (Kukuljan et al., 2016).

Antimicrobial Activity

  • The compound's derivatives have been investigated for antimicrobial activity, underscoring its potential in pharmaceutical applications. Desai et al. (2017) synthesized and evaluated the antimicrobial activity of certain heterocyclic compounds bearing motifs related to this compound (Desai et al., 2017).

Crystal Structure Studies

  • Studies like those by Wood et al. (2007) have focused on determining the crystal structures of salts derived from similar compounds, which is crucial for understanding their physical and chemical properties (Wood et al., 2007).

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-23-14-15(19-5-2-3-6-20(19)23)11-21(26)25-16-7-8-17(25)13-18(12-16)24-10-4-9-22-24/h2-6,9-10,14,16-18H,7-8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXRPMUVAFYXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3C4CCC3CC(C4)N5C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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